molecular formula C12H7ClN2O B12561872 4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one CAS No. 185041-13-8

4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one

Cat. No.: B12561872
CAS No.: 185041-13-8
M. Wt: 230.65 g/mol
InChI Key: WPANSMKWEKXGFL-UHFFFAOYSA-N
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Description

4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. This process can be carried out under various conditions, often requiring the use of strong acids or bases to facilitate the cyclization reaction . The reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one is unique due to the presence of the chlorine atom and the ketone group, which confer specific chemical reactivity and biological activity

Properties

CAS No.

185041-13-8

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-6H-benzo[c][2,7]naphthyridin-5-one

InChI

InChI=1S/C12H7ClN2O/c13-11-10-8(5-6-14-11)7-3-1-2-4-9(7)15-12(10)16/h1-6H,(H,15,16)

InChI Key

WPANSMKWEKXGFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)C(=NC=C3)Cl

Origin of Product

United States

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